molecular formula C37H62F3N13O12 B8085426 C3a (70-77) (TFA)

C3a (70-77) (TFA)

Cat. No. B8085426
M. Wt: 938.0 g/mol
InChI Key: HGZQOOSMIYRICB-WCQUZJSSSA-N
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Description

C3a (70-77) (TFA) is an octapeptide corresponding to the COOH terminus of C3a . It exhibits the specificity and 1 to 2% biologic activities of C3a . The molecular formula of C3a (70-77) (TFA) is C37H62F3N13O12 .


Synthesis Analysis

The synthesis of C3a (70-77) (TFA) involves a step-wise manual process on a 0.5 mmol scale in three segments consisting of C3a(1-22)-α-thioester, C3a(23-48)-α-thioester, and C3a(49-77) . The peptide coupling was carried out according to in situ neutralization protocols .


Molecular Structure Analysis

The molecular weight of C3a (70-77) (TFA) is 938.0 g/mol . The IUPAC name is (2S)-2-[[ (2S)-2-[[ (2S)-2-[[2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid .


Chemical Reactions Analysis

The direct interaction of C3a (70-77) with human mononuclear leukocytes in culture results in a concentration-dependent inhibition of the generation of LIF evoked by mitogens and by the antigen SK-SD .


Physical And Chemical Properties Analysis

The molecular weight of C3a (70-77) (TFA) is 937.96 g/mol . The molecular formula is C37H62F3N13O12 .

Mechanism of Action

C3a (70-77) induces histamine release and degranulation of rat mast cells, promotes contraction of guinea pig ileal tissue, and enhances vascular permeability in human skin . It selectively desensitizes ileal smooth muscle to C3a but not to human C5a, a related anaphylatoxin .

Safety and Hazards

C3a (70-77) (TFA) should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respirator should be used and the product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQOOSMIYRICB-WCQUZJSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C3a (70-77) (TFA)

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